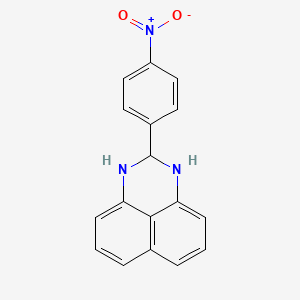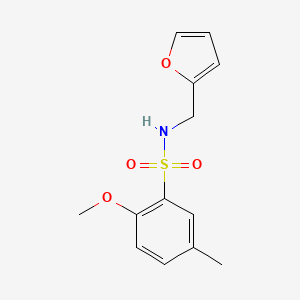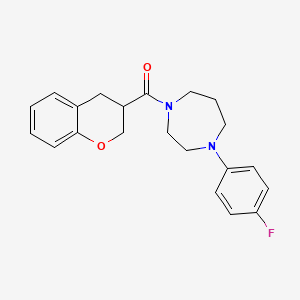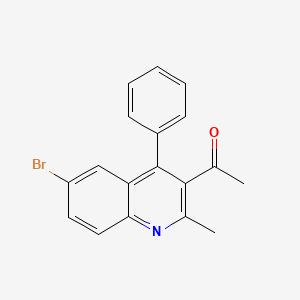![molecular formula C17H19N5O B5613431 2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5613431.png)
2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are a class of heterocyclic compounds that have attracted attention due to their diverse biological activities and potential therapeutic applications. These compounds often serve as key building blocks in pharmaceuticals, agrochemicals, and organic materials. The synthesis and analysis of pyrimidine derivatives, including structure-activity relationships, chemical and physical properties, are critical for developing new compounds with desired functionalities.
Synthesis Analysis
Synthesis of pyrimidine derivatives typically involves condensation reactions, cyclization, and functional group transformations. For example, Lahmidi et al. (2019) describe the synthesis of a novel pyrimidine derivative through a condensation reaction, showcasing the utility of such methods in generating complex structures (Lahmidi et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The development of new drugs that overcome Antimicrobial resistance (AMR) problems is a current public health priority . Indazole derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs . Therefore, the exploration of compounds like “2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide” could be a promising direction for future research.
Propiedades
IUPAC Name |
2-ethyl-N-(3-indazol-1-ylpropyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-16-19-10-14(11-20-16)17(23)18-8-5-9-22-15-7-4-3-6-13(15)12-21-22/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRHTGCFAKUIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCCN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5613360.png)
![(3S)-N,N-dimethyl-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]azepan-3-amine](/img/structure/B5613367.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5613372.png)

![4-chloro-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5613382.png)
![(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613405.png)


![N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613426.png)



![5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5613445.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)